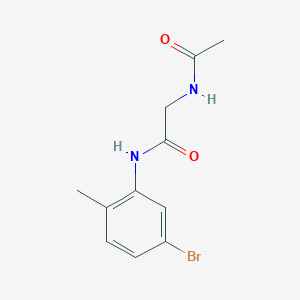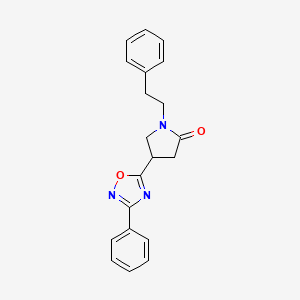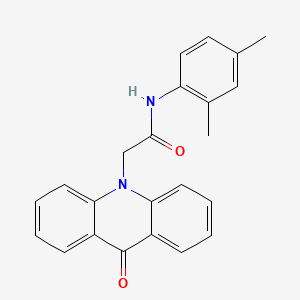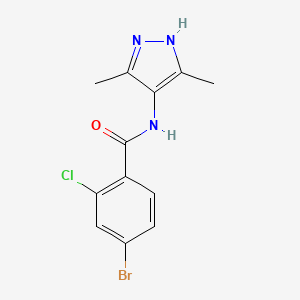
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromhexine hydrochloride and is used as a mucolytic agent to treat respiratory disorders.
Mecanismo De Acción
The mechanism of action of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the inhibition of the production of mucus in the respiratory tract. The compound acts by breaking down the mucopolysaccharides present in the mucus, making it less viscous and easier to expel. The compound also possesses antioxidant properties that help to reduce inflammation in the respiratory tract.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound also possesses antioxidant properties that help to reduce oxidative stress in the body. It has been found to improve liver function and reduce liver fibrosis in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide in lab experiments include its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, the compound has limited solubility in water and may require the use of organic solvents to dissolve.
Direcciones Futuras
Further research is needed to fully understand the potential applications of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide. Future studies should focus on the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of liver diseases. The compound's mechanism of action should also be further investigated to identify potential targets for drug development. Additionally, research should be conducted to optimize the synthesis method to produce the compound in a more efficient and cost-effective manner.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. The synthesis method has been optimized to produce high yields of the compound. Future research should focus on the compound's potential use in the treatment of liver diseases and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the reaction of 5-bromo-2-methylaniline with acetic anhydride to form 2-acetamido-5-bromo-2-methylbenzenesulfonic acid. This intermediate is then reacted with acetic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been used in the treatment of respiratory disorders such as asthma, chronic bronchitis, and emphysema. It has also been studied for its potential use in the treatment of liver diseases such as hepatitis and liver fibrosis.
Propiedades
IUPAC Name |
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-3-4-9(12)5-10(7)14-11(16)6-13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONSSBRVVXSJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)